molecular formula C20H18N2O2 B8580454 5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B8580454
M. Wt: 318.4 g/mol
InChI Key: XNMNYWJQAAXJTI-UHFFFAOYSA-N
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Description

5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a methyl group, a phenylmethoxy group, and a pyridinyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group is introduced through an etherification reaction, typically using phenol and a suitable alkylating agent.

    Incorporation of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace existing substituents on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-phenylmethoxy-N-pyridin-3-ylbenzamide
  • 5-methyl-2-phenylmethoxy-N-pyridin-4-ylbenzamide
  • 5-methyl-2-phenylmethoxy-N-pyridin-2-ylbenzamide

Uniqueness

5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C20H18N2O2/c1-15-9-10-19(24-14-16-6-3-2-4-7-16)18(12-15)20(23)22-17-8-5-11-21-13-17/h2-13H,14H2,1H3,(H,22,23)

InChI Key

XNMNYWJQAAXJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methyl-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 9; 400 mg, 1.65 mmol), 3-pyridinamine (311 mg, 3.30 mmol), HOBT (379 mg, 2.48 mmol) and EDC (475 mg, 2.48 mmol) in DMF (5 ml) was stirred at room temperature overnight. The reaction mixture was poured into water (20 ml), filtered and the solid was washed by water and dried to yield the title compound as a white solid. 220 mg.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
379 mg
Type
reactant
Reaction Step One
Name
Quantity
475 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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